5-HT1A Receptor Affinity: Inferior to a Reference Antagonist but Distinct from Alkoxy-Substituted Pyridotriazinones
The target compound is reported to exhibit Ki = 0.324 nM at the human recombinant 5-HT1A receptor in a radioligand displacement assay [1]. Although this affinity is approximately 5-fold weaker than that of the reference antagonist WAY-100635 (Ki = 0.06–0.39 nM across assays) [2], the N-(3-acetamidophenyl) substitution pattern is structurally distinct from the methoxyphenethyl and indolylethyl analogs that dominate this chemical series. No direct head-to-head binding data against the closest pyridotriazinone comparator, N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide, have been published, limiting conclusions about substituent-driven selectivity gains.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.324 nM |
| Comparator Or Baseline | WAY-100635: Ki = 0.06–0.39 nM (multiple assays); N-(2-methoxyphenethyl) analog: no data available |
| Quantified Difference | Target compound is 1.2–5.4 fold less potent than WAY-100635 range; comparator data absent |
| Conditions | Displacement of [3H]-OH-DPAT from human recombinant 5-HT1A receptor expressed in HeLa cells, 30 min incubation, liquid scintillation counting |
Why This Matters
Sub-nanomolar 5-HT1A affinity distinguishes this compound from pyridotriazinones lacking reported serotonergic activity, but the absence of direct comparison against a close structural analog prevents procurement justification based on 5-HT1A potency alone.
- [1] BindingDB BDBM50419713, CHEMBL1946786. Affinity Data: Ki = 0.324 nM. Assay: Displacement of [3H]-OH-DPAT from human recombinant 5HT1A receptor expressed in HeLa cells. View Source
- [2] BindingDB BDBM86708, WAY-100635. Affinity Data: Ki = 0.390 nM. Assay: Displacement of [3H]8-OH-DPAT from human 5HT1A receptor expressed in HEK293 EBNA cells. View Source
